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molecular formula C11H16 B1361367 tert-Amylbenzene CAS No. 2049-95-8

tert-Amylbenzene

Cat. No. B1361367
M. Wt: 148.24 g/mol
InChI Key: QHTJSSMHBLGUHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05227559

Procedure details

In a 600 ml autoclave equipped with a magnetic stirrer, Solid Base A (0.39 g) and cumene (240 g) were charged under nitrogen, heated to 105° C. while stirring and then reacted at the same temperature for 1.5 hours while supplying ethylene gas under pressure of 10 kg/cm2G. to produce tert.-amylbenzene (hereinafter referred to as "TAB").
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([CH3:9])[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:10]=[CH2:11]>>[C:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)([CH2:10][CH3:11])([CH3:9])[CH3:8]

Inputs

Step One
Name
Quantity
240 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 600 ml autoclave equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
reacted at the same temperature for 1.5 hours
Duration
1.5 h

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(CC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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